Product packaging for hemoglobin Aalborg(Cat. No.:CAS No. 132822-59-4)

hemoglobin Aalborg

Cat. No.: B1179832
CAS No.: 132822-59-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Normal Hemoglobin Structure and Function

Normal adult human hemoglobin (HbA) is a complex protein precisely structured for efficient oxygen binding and transport.

Hemoglobin A is a tetramer, meaning it is composed of four polypeptide chains. nih.govditki.comuptodateonline.ir Specifically, it consists of two alpha (α) subunits and two beta (β) subunits, denoted as α2β2. nih.govditki.comuptodateonline.ir These four subunits are arranged in a specific spatial orientation, forming the protein's quaternary structure. ditki.com The tetrameric structure includes two αβ dimers (α1β1 and α2β2) arranged around a 2-fold axis of symmetry. nih.gov This arrangement creates a central cavity that differs in size between the oxygenated (relaxed or R state) and deoxygenated (tense or T state) forms of hemoglobin. nih.gov

Each globin subunit (both alpha and beta) contains a prosthetic group called heme. nih.govaklectures.comcsusm.edu The heme group is essential for oxygen binding. csun.edulibretexts.org It consists of a planar organic ring structure called protoporphyrin IX with a central iron atom in the ferrous state (Fe²⁺). nih.govaklectures.comcsun.edu This iron atom is the site where oxygen molecules reversibly bind. nih.govaklectures.comcsun.edulibretexts.org The Fe²⁺ atom has six coordination bonds; four are bound to nitrogen atoms within the porphyrin ring, one is bound to a histidine residue of the globin chain (the proximal histidine), and the sixth site is available for binding oxygen. csusm.educsun.edu A single hemoglobin molecule, with its four globin subunits, therefore has the capacity to bind four molecules of oxygen. csusm.eduplos.org

Oxygen binding to hemoglobin is a classic example of allosteric regulation and exhibits cooperativity. nih.govcsusm.educsun.edulibretexts.orgnih.gov Allostery refers to the regulation of a protein's activity by the binding of an effector molecule at a site other than the active site. libretexts.org In hemoglobin, oxygen itself acts as a homotropic positive effector, meaning its binding to one heme site increases the affinity of the other heme sites for oxygen. csun.edulibretexts.orgnih.gov This cooperative binding results in a sigmoidal oxygen equilibrium curve, which is distinct from the hyperbolic curve observed in monomeric oxygen-binding proteins like myoglobin. csun.edulibretexts.orgnih.gov This sigmoidal shape is physiologically crucial, allowing hemoglobin to efficiently pick up oxygen in the high-oxygen environment of the lungs and release it in the lower-oxygen environment of the tissues. sandiego.edu The transition between the low-affinity tense (T) state and the high-affinity relaxed (R) state is fundamental to this cooperative mechanism. nih.govcsun.edusandiego.edu

Classification and Diversity of Hemoglobinopathies and Structural Hemoglobin Variants

Hemoglobinopathies are inherited disorders affecting hemoglobin and are broadly classified into two main groups: thalassemias and abnormal structural variants. nih.govwikipedia.orgabacusdx.com Thalassemias are characterized by reduced production of otherwise normal globin chains, while structural variants involve alterations in the amino acid sequence of the globin chains, leading to abnormal hemoglobin molecules. nih.govwikipedia.orgabacusdx.com

Structural hemoglobin variants arise primarily from point mutations in the globin genes, resulting in a single amino acid substitution in a globin chain. academicstrive.comdynamed.com Over 1,000 hemoglobin variants have been identified, although only a few, such as HbS, HbC, and HbE, occur with high frequency globally. wikipedia.orgacademicstrive.comuniklinik-duesseldorf.de Hemoglobin variants can have diverse effects, ranging from clinically silent to causing severe hematological disorders like sickle cell disease. wikipedia.orgnih.gov The impact of a mutation depends on the specific amino acid substitution and its location within the globin chain, affecting factors such as hemoglobin stability, oxygen affinity, and the tendency to polymerize. dynamed.comnih.gov

Historical Context and Initial Characterization of Hemoglobin Aalborg

This compound is a rare structural hemoglobin variant. casereports.in It was first reported in 1990 by Williamson et al. tandfonline.comnih.govtandfonline.com The initial characterization involved identifying the specific amino acid replacement responsible for the variant. tandfonline.comnih.govtandfonline.com Using fast atom bombardment mass spectrometry, the mutation was identified as a substitution of glycine (B1666218) (Gly) with arginine (Arg) at position β74 (E18) of the beta-globin chain. tandfonline.comnih.govtandfonline.com This corresponds to a missense mutation on the β-globin gene at codon 74 (GGC>CGC). tandfonline.comtandfonline.com Early studies noted that this compound was moderately unstable and associated with mild anemia. tandfonline.comnih.govresearchgate.net Heinz bodies were readily detectable in red blood cells, although there was no specific evidence of significant hemolysis in the initial cases. tandfonline.comnih.gov

Data Table: Characteristics of this compound (Initial Findings)

CharacteristicFindingSource(s)
Amino Acid SubstitutionGlycine to Arginine at β74 (E18) tandfonline.comnih.govtandfonline.com
Genetic MutationMissense mutation at β-globin codon 74 (GGC>CGC) tandfonline.comtandfonline.com
StabilityModerately unstable tandfonline.comnih.gov
Associated AnemiaMild anemia tandfonline.comnih.govresearchgate.net
Heinz BodiesReadily inducible tandfonline.comnih.gov
HemolysisNo specific evidence of significant hemolysis tandfonline.comnih.gov

Further research indicated that this compound has a reduced oxygen affinity. tandfonline.comresearchgate.netresearchgate.net This reduced affinity is attributed to the altered state of the hemoglobin molecule in both the tense and relaxed states, leading to a rightward shift of the oxygen dissociation curve and an increased P50 value. tandfonline.comresearchgate.net Elevated P50 values suggest that a higher partial pressure of oxygen is required to achieve 50% hemoglobin saturation. nih.govnih.govtandfonline.com While often associated with mild or no symptoms under normal conditions, conditions that stress the unstable hemoglobin, such as increased temperature or exposure to oxidant drugs, can potentially lead to hemoglobin denaturation and hemolysis. nih.gov

Data Table: Oxygen Affinity of this compound

ParameterThis compound Value (Example)Normal Reference RangeSource(s)
P50 (mmHg)57.924.0-28.0 nih.govtandfonline.comtandfonline.com
Oxygen AffinityReducedNormal tandfonline.comresearchgate.netresearchgate.net
Oxygen Dissociation CurveShifted to the rightNormal tandfonline.comresearchgate.net

Properties

CAS No.

132822-59-4

Molecular Formula

C11H21NO4

Synonyms

hemoglobin Aalborg

Origin of Product

United States

Genetic Basis and Molecular Pathology of Hemoglobin Aalborg

Genomic Locus and Gene Involvement

The production of the beta-globin chain is governed by the HBB gene.

The HBB gene is located on the short arm of chromosome 11, specifically at position 15.5. wikipedia.orgwikipedia.orgmedlineplus.govhumankaryotype.com This locus is part of a cluster of beta-globin-like genes. wikipedia.org The HBB gene provides instructions for creating the beta-globin protein, which combines with alpha-globin chains (encoded by genes on chromosome 16) to form adult hemoglobin (HbA). humankaryotype.commedlineplus.gov

Hemoglobin Aalborg arises from a specific point mutation within the HBB gene. This mutation involves a change at nucleotide position 223 in the coding sequence, where a guanine (B1146940) (G) base is replaced by a cytosine (C). tandfonline.comtandfonline.comnih.gov This is denoted as c.223G>C. tandfonline.comtandfonline.comnih.gov This missense mutation occurs at codon 74 of the beta-globin chain. tandfonline.comnih.govresearchgate.netx-mol.net

Amino Acid Substitution

The nucleotide change at codon 74 results in the substitution of one amino acid for another in the beta-globin protein sequence.

The c.223G>C mutation at codon 74 leads to the replacement of a glycine (B1666218) residue with an arginine residue at the 74th position of the beta-globin chain. tandfonline.comtandfonline.comresearchgate.netnih.govnih.govresearchgate.net This position is also referred to as E18 within the globin chain's helical structure. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net Therefore, the amino acid substitution is designated as Gly74(E18)β→Arg. researchgate.netnih.govnih.govresearchgate.net This substitution introduces a positively charged arginine residue into a region of the beta-globin chain where a neutral glycine was previously located. nih.govdynamed.com This alteration in amino acid sequence affects the tertiary and quaternary structure of the hemoglobin molecule, contributing to its instability and altered oxygen affinity. tandfonline.comnih.govnih.gov

Detailed research findings on the structural impact of this substitution indicate that the introduced arginine residue at position 74 protrudes from the heme pocket and forms hydrogen bonds with the E and F helices of the beta-globin chain. nih.gov This contrasts with the structure of hemoglobin variants at the same position involving aspartate, which forms a hydrogen bond only with residue EF6 and is partially buried. nih.gov The shift of the F helix in deoxythis compound, linked to an increased tilt of the proximal histidine, is thought to contribute to the reduced oxygen affinity observed in this variant. nih.gov

Inheritance Pattern Analysis

This compound is an inherited condition with a characteristic transmission pattern within families.

This compound is transmitted in an autosomal dominant fashion. tandfonline.comtandfonline.comresearchgate.net This means that a person needs to inherit only one copy of the mutated HBB gene from a parent to have this compound. dynamed.com Affected individuals typically have one altered copy of the gene and one normal copy. dynamed.com The condition can manifest with variable clinical severity.

Data on familial presentation supports this inheritance pattern. For instance, a case study in Japan identified the first familial presentation of this compound, where both the proband and a sibling were found to carry the HBB: c.223G>C mutation and exhibit associated physiological anomalies. tandfonline.comtandfonline.comnih.gov

Here is a summary of the key genetic and molecular features of this compound:

FeatureDetail
Gene InvolvedHBB
Chromosome Location11p15.5 wikipedia.orgwikipedia.orgmedlineplus.govhumankaryotype.com
Nucleotide Mutationc.223G>C tandfonline.comtandfonline.comnih.gov
Codon Affected74 tandfonline.comnih.govresearchgate.netx-mol.net
Amino Acid SubstitutionGlycine to Arginine (Gly74(E18)β→Arg) tandfonline.comtandfonline.comresearchgate.netnih.govnih.govresearchgate.net
Inheritance PatternAutosomal Dominant tandfonline.comtandfonline.comresearchgate.net

Detailed Research Findings:

Studies on the oxygen binding properties of this compound have shown it to have a reduced oxygen affinity, both in the presence and absence of organic phosphates. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net It also exhibits a raised affinity for organic phosphates. researchgate.netnih.govnih.govresearchgate.net This altered oxygen affinity results in a rightward shift of the oxygen dissociation curve and an increased p50 value, indicating that a higher partial pressure of oxygen is required to achieve 50% hemoglobin saturation. tandfonline.comtandfonline.comresearchgate.netcasereports.in The structural changes induced by the Gly74(E18)β→Arg substitution, particularly the shift of the F helix, are believed to be responsible for this reduced oxygen affinity. nih.gov

This compound is considered moderately unstable. tandfonline.comtandfonline.comnih.govnih.govresearchgate.netcasereports.innih.govkab.ac.ug While it may cause mild anemia and Heinz bodies can be induced in red blood cells, it is generally not associated with severe hematological abnormalities under normal conditions. tandfonline.comtandfonline.comnih.govnih.govkab.ac.ug However, conditions that stress the unstable hemoglobin, such as increased temperature or exposure to oxidant drugs, can precipitate denaturation and potentially lead to significant hemolysis. nih.gov

PropertyObservation in this compound
Oxygen AffinityReduced (in absence and presence of organic phosphates) tandfonline.comresearchgate.netnih.govnih.govresearchgate.net
Affinity for Organic PhosphatesRaised researchgate.netnih.govnih.govresearchgate.net
Oxygen Dissociation CurveShifted to the right tandfonline.comtandfonline.comresearchgate.netcasereports.in
p50 ValueIncreased tandfonline.comtandfonline.comresearchgate.netcasereports.in
StabilityModerately unstable tandfonline.comtandfonline.comnih.govnih.govresearchgate.netcasereports.innih.govkab.ac.ug
AnemiaMild (possible) tandfonline.comtandfonline.comnih.govnih.gov
Heinz BodiesInducible tandfonline.comnih.govnih.gov

Pedigree Analysis in Identified Families

Pedigree analysis in families with this compound has shown an autosomal dominant pattern of inheritance tandfonline.com. This means that a single copy of the mutated HBB gene is sufficient to cause the presence of the this compound variant. Studies have identified affected individuals within families across multiple generations tandfonline.comresearchgate.net. For instance, a familial presentation in Japan reported the proband and a sibling as carrying the this compound variant tandfonline.comresearchgate.net. While some individuals with the variant may present with mild or no symptoms, the presence of the mutation can be traced through family lineage tandfonline.comresearchgate.netnih.gov.

Mutational Hotspots within the Beta-Globin Chain

Mutational hotspots within the beta-globin chain refer to specific codons or regions where mutations are frequently observed, leading to various hemoglobinopathies dnai.orgnih.gov. While the mutation causing this compound occurs at codon 74, research on beta-globin gene mutations has identified numerous other positions susceptible to alterations dnai.orgnih.gov. Studies have indicated that many clinically relevant unstable hemoglobins (B146990) involve mutations in the beta-globin chain dynamed.com. Mutations that introduce a charged amino acid into the hydrophobic core of the hemoglobin molecule are particularly disruptive and account for a significant proportion of unstable hemoglobins, including this compound (β74 Gly→Arg) and Hemoglobin Shepherds-Bush (β74 Gly→Asp) dynamed.com.

Research has documented mutations in a large number of the beta-globin gene codons dnai.org. For example, studies have noted multiple mutations occurring at codons such as 22, 67, 97, 121, 143, and 146, with even more variations at codons 92 and 99 dnai.org. The molecular pathology of disorders arising from mutations in the non-alpha-globin gene region, including the beta-globin gene, is well-studied, with advancements starting with sickle cell anemia dnai.org.

Detailed research findings regarding the physiological effects of this compound have been documented. A study examining individuals with this compound reported reduced diffusion capacity of the lung for carbon monoxide (DLCO) and abnormalities in arterial blood gas parameters, including elevated p50 values nih.gov.

ParameterMedian Value (Pre-walking test)Range (Pre-walking test)Median Value (Post-walking test)Range (Post-walking test)
FEV1 (% expected)10687–128--
FVC (% expected)10798–134--
FEV1/FVC ratio8765–99--
DLCO (% predicted)6959–80--
Walking distance (m)480273–568--
SpO₂ (%)8369–878381–87
SaO₂ (%)83.369.4–87.38381.5–87.5
PaO₂ (mmHg)91.581–114.89691.5–112.5
p50 (mmHg)56.8545.23–77.2557.947.85–68.85
Hemoglobin (g/dL)0.740.65–0.820.740.69–0.82
Functional Hemoglobin (μg/dL)0.710.63–0.760.720.62–0.77
Carboxyhemoglobin (μg/dL)0.00330.0015–0.00510.00360.0028–0.0043
Lactate (μg/dL)8.115.41–15.396.31–15.32

This table summarizes physiological parameters observed in a group of patients with this compound nih.gov.

Structural and Biophysical Characterization of Hemoglobin Aalborg

Primary Sequence Alteration and Predicted Ramachandran Plot Analysis

The defining feature of Hemoglobin Aalborg is a single point mutation in the primary sequence of the β-globin chain. This alteration involves the substitution of a glycine (B1666218) (Gly) residue with an arginine (Arg) residue at position 74, which corresponds to the 18th position of the E helix (β74(E18)Gly→Arg). The genetic basis for this change is a missense mutation in codon 74 of the β-globin gene, from GGC to CGC.

Table 1: Primary Sequence Alteration in this compound
FeatureNormal Hemoglobin (HbA)This compound
Globin Chain Beta (β)Beta (β)
Position 74 (E18)74 (E18)
Amino Acid Glycine (Gly)Arginine (Arg)
Codon GGCCGC
Chemical Property Small, nonpolarLarge, positively charged

A Ramachandran plot analysis, which maps the sterically allowed combinations of backbone dihedral angles (φ and ψ), predicts significant conformational constraints imposed by this substitution. Glycine, lacking a side chain, exhibits the greatest conformational flexibility of all amino acids, with access to a wide area of the Ramachandran plot. In contrast, arginine possesses a large, bulky side chain that severely restricts its possible φ and ψ angles. The replacement of the flexible glycine with the sterically hindered arginine within the E α-helix is predicted to lock the local polypeptide backbone into a much more defined and restricted conformation, consistent with the typical right-handed α-helical region of the plot.

Predicted Impact on Secondary and Tertiary Globin Folding

The Gly→Arg substitution at position β74 directly alters the local secondary and tertiary structure of the β-globin subunit, leading to functional consequences.

Crystallographic studies of deoxythis compound have provided precise details on the structural rearrangement. The mutation occurs within the E α-helix. The introduced arginine side chain does not simply occupy the space; its positively charged guanidinium (B1211019) group protrudes from the heme pocket and establishes new hydrogen bonds with residues on the adjacent E and F helices. A critical consequence of this is a distinct shift of the F helix toward the EF-corner. This movement is significant because the relative positioning of the E and F helices is a primary determinant of oxygen affinity.

The interior of the globin fold is predominantly hydrophobic, which is crucial for its stability and function. The β74 position is located near the heme pocket. The original glycine residue is small and nonpolar. Its replacement with arginine introduces a large, hydrophilic, and positively charged side chain into this local environment. This substitution alters the chemical nature of the region, replacing weak van der Waals forces with strong, directional electrostatic interactions, namely the new hydrogen bonds formed between the arginine side chain and the E and F helices. This fundamentally changes the local polarity and disrupts the native interactions that would typically be present around a small, non-polar residue in that position.

Quaternary Structure Dynamics and Allosteric Transitions

This T-stabilizing shift leads to an increased tilt of the proximal histidine (F8) residue away from the heme's iron axis. The position of this histidine is critical for oxygen binding, and this altered geometry in the T-state makes it more difficult for oxygen to bind, thus impeding the transition to the high-affinity R-state. This molecular constraint is the direct cause of the reduced oxygen affinity and the characteristic right-shift of the oxygen dissociation curve observed in this compound.

Table 2: Impact of β74(E18)Gly→Arg Mutation on Allosteric Equilibrium
PropertyNormal Hemoglobin (HbA)This compound
Favored State Equilibrium between T and R statesTense (T) state
F Helix Position Shifts away from EF-corner on oxygenationShifted toward EF-corner in T-state
Proximal Histidine (F8) Moves toward heme plane on oxygenationIncreased tilt away from heme axis in T-state
Oxygen Affinity Normal (Sigmoidal binding)Reduced
Allosteric Transition T → R transition is readily triggered by O₂T → R transition is inhibited

The β74 residue is not located at a direct inter-subunit contact point, such as the α1β2 interface which is critical for allosteric transition. Therefore, the this compound mutation does not directly modify the amino acids that form the contacts between subunits. However, the functional impact is mediated indirectly. By creating intra-subunit changes that lock the β-globin monomer into a conformation that strongly favors the T-state, the mutation effectively stabilizes the entire T-state quaternary structure. The T-state is defined by a specific network of inter-subunit salt bridges and hydrogen bonds that constrain the molecule. The stabilization of this conformation means that these inter-subunit interactions are maintained more readily, making the concerted shift to the R-state, which involves breaking these contacts, energetically less favorable.

Molecular Modeling and Computational Simulations

Detailed molecular modeling and extensive computational simulations specifically focused on this compound are not widely documented in publicly available research. However, based on the known structural and biophysical properties of this variant, it is possible to infer the likely outcomes of such in silico analyses.

In Silico Prediction of Structural Perturbations

The substitution of glycine at position β74(E18) with a significantly larger and positively charged arginine residue is predicted to introduce notable structural perturbations. In silico modeling would likely highlight the following:

Steric Hindrance and Local Unfolding: The introduction of the bulky arginine side chain in the space previously occupied by a small glycine residue would create significant steric hindrance. This is expected to cause localized unfolding or distortion of the E helix.

Solvent Accessibility: The substitution may alter the solvent accessibility of the surrounding residues. The larger arginine side chain might shield some residues from the solvent or, conversely, its charge could attract water molecules, changing the local hydration landscape.

Hydrogen Bonding Network: The arginine residue, with its guanidinium group, has the potential to form new hydrogen bonds that were not present with the original glycine. These new interactions could either stabilize or destabilize the local structure, depending on the geometry and the surrounding residues.

These predicted perturbations are consistent with the experimentally observed moderate instability of this compound.

Conformational Dynamics and Fluctuation Analysis

While specific conformational dynamics and fluctuation analyses for this compound are not available, inferences can be drawn from its known characteristics. Molecular dynamics simulations would be instrumental in elucidating the following:

Altered Allosteric Pathway: The E helix is part of the allosteric pathway that communicates ligand binding at the heme to the subunit interfaces, leading to the T-to-R quaternary structure transition. Altered dynamics in this region could disrupt the efficient propagation of conformational changes, consistent with the observed reduced oxygen affinity.

Impact on Subunit Interfaces: Changes in the conformational dynamics of the beta-globin chain could propagate to the α1β1 and α1β2 interfaces, potentially affecting the stability of the tetramer and the cooperativity of oxygen binding. Fluctuation analysis would likely show altered patterns of correlated motions between residues in this compound compared to wild-type hemoglobin.

Comparative Structural Analysis with Wild-Type Hemoglobin and Other Variants

The crystal structure of deoxythis compound has been determined and provides a basis for detailed comparison with wild-type hemoglobin (Hemoglobin A) and other variants. researchgate.net

Comparison with Wild-Type Hemoglobin (Hemoglobin A):

The primary structural difference observed in deoxythis compound compared to deoxyhemoglobin A is a shift in the position of the F helix. researchgate.net The Gly74(E18)β→Arg substitution introduces steric and electrostatic effects that push the F helix away from the EF-corner. researchgate.net This movement is significant because the F helix contains the proximal histidine (F8) which coordinates the heme iron. The shift in the F helix is linked to an increased tilt of the proximal histidine away from the heme axis, a conformation that is less favorable for oxygen binding and characteristic of the low-affinity T-state. researchgate.net This structural change provides a direct explanation for the reduced oxygen affinity of this compound. researchgate.net

FeatureDeoxyhemoglobin ADeoxythis compound
Residue at β74(E18) GlycineArginine
F Helix Position NormalShifted away from the EF-corner researchgate.net
Proximal Histidine (F8) Tilt NormalIncreased tilt away from heme axis researchgate.net
Oxygen Affinity NormalReduced researchgate.net

Comparison with Hemoglobin Shepherds Bush (Gly74(E18)β→Asp):

A particularly insightful comparison can be made with Hemoglobin Shepherds Bush, which has a substitution at the same position but with a negatively charged aspartic acid instead of a positively charged arginine.

FeatureThis compound (Gly→Arg)Hemoglobin Shepherds Bush (Gly→Asp)
Charge of Substituted Residue PositiveNegative
Oxygen Affinity Reduced researchgate.netIncreased researchgate.net
Affinity for Organic Phosphates Raised researchgate.netDiminished researchgate.net
Stability Moderately unstable researchgate.netUnstable researchgate.net

The contrasting effects of these two substitutions at the same position underscore the critical role of the charge and size of the residue at β74 in modulating hemoglobin's function. The electrostatic attraction or repulsion by the oppositely charged side-chains can quantitatively account for the opposite effects on 2,3-diphosphoglycerate affinity. researchgate.net While both variants are unstable, their opposite effects on oxygen affinity highlight the fine-tuning of hemoglobin's structure-function relationship. researchgate.net

Functional Consequences of Hemoglobin Aalborg

Oxygen Affinity and Cooperativity Dynamics

The principal functional consequence of the amino acid substitution in Hemoglobin Aalborg is a marked reduction in its affinity for oxygen. This altered oxygen-binding characteristic is evident in several measurable parameters and has direct implications for oxygen delivery to peripheral tissues.

This compound exhibits a characteristic right-shifted oxygen-hemoglobin dissociation curve. cloudfront.netresearchgate.net This shift signifies that for any given partial pressure of oxygen (pO2), this compound has a lower percentage of oxygen saturation compared to normal Hemoglobin A. wikipedia.org The rightward shift indicates a decreased affinity for oxygen, meaning that the hemoglobin molecule does not bind oxygen as readily in the lungs but releases it more easily to the tissues. wikipedia.org This alteration is a direct result of the structural changes induced by the glycine-to-arginine substitution, which affects the tense (T) and relaxed (R) state equilibrium of the hemoglobin tetramer. tandfonline.com

A quantitative measure of hemoglobin's oxygen affinity is the P50 value, which represents the partial pressure of oxygen at which the hemoglobin is 50% saturated. acutecaretesting.org Consistent with its lower oxygen affinity, this compound is characterized by significantly elevated P50 values. tandfonline.comnih.gov While a normal P50 value for adult hemoglobin is approximately 26-27 mmHg, studies on individuals with this compound have reported substantially higher values. tandfonline.comnih.gov For instance, one study documented a median P50 of 56.85 mmHg before a walking test and 57.9 mmHg after, clearly demonstrating the reduced oxygen affinity. nih.gov Another case reported a calculated P50 of 40.3 mmHg.

Table 1: Reported P50 Values in Individuals with this compound

Condition Median P50 (mmHg) Range (mmHg) Normal Reference Range (mmHg)
Pre-exercise 56.85 45.23–77.25 24.0–28.0
Post-exercise 57.9 47.85–68.85 24.0–28.0

This table presents data from clinical observations of individuals heterozygous for this compound.

The reduced oxygen affinity of this compound stems from constraints on the deformability of the hemoglobin molecule, particularly in its tense (T) state. nih.govnih.gov The T-state is the low-affinity conformation of hemoglobin, which is predominant in the tissues and facilitates oxygen release. The substitution of the small, nonpolar glycine (B1666218) with the larger, positively charged arginine residue at the β74 position introduces steric and electrostatic alterations. nih.govnih.gov These changes are believed to stabilize the T-state, making the transition to the high-affinity relaxed (R) state more energetically demanding. nih.govnih.gov This stabilization of the low-affinity state means that a higher partial pressure of oxygen is required to achieve saturation, and it promotes the release of oxygen at the tissue level. nih.gov Consequently, while oxygen unloading is facilitated, the initial binding of oxygen in the lungs is less efficient. nih.gov

The function of hemoglobin is finely tuned by allosteric effectors, which are molecules that bind to hemoglobin at a site other than the oxygen-binding site and modulate its oxygen affinity.

pH and CO2 (Bohr Effect): A decrease in pH (increase in acidity) or an increase in the partial pressure of carbon dioxide (pCO2) also stabilizes the T-state of hemoglobin, leading to a rightward shift of the oxygen dissociation curve and enhanced oxygen release. nih.govyoutube.com This physiological mechanism is known as the Bohr effect. nih.gov While specific quantitative data for the Bohr effect in this compound are not readily available, it is expected to follow the same principles. The structural alterations in this compound that already favor the T-state would likely work in concert with the Bohr effect, further promoting oxygen unloading in metabolically active tissues where pH is lower and CO2 levels are higher.

Hemoglobin Stability and Solubility Studies

In addition to its altered oxygen affinity, this compound is characterized by a notable decrease in its structural stability.

This compound is classified as a moderately unstable hemoglobin variant. nih.govnih.gov This instability means the molecule is more prone to denaturation and precipitation within the red blood cells, especially under conditions of oxidative stress, such as during infections or exposure to certain drugs, or with increased temperature. nih.gov The substitution of glycine with arginine disrupts the normal folding and structure of the globin chain, leading to a less stable tetramer. nih.govnih.gov

A key manifestation of this instability is the formation of intracellular precipitates of denatured hemoglobin, known as Heinz bodies . nih.govnih.gov In individuals with this compound, Heinz bodies can be readily induced in their red blood cells. nih.gov These inclusions can damage the red blood cell membrane, leading to premature destruction of the cell by the spleen and potentially causing mild hemolytic anemia. nih.gov

Precipitation Propensity and Aggregation Studies

The defining characteristic of this compound is its moderate instability, which leads to an increased tendency for the protein to denature and precipitate within the red blood cell. nih.govdynamed.com This instability is the primary driver of its pathophysiology. The substitution of a small, neutral glycine residue with a larger, positively charged arginine introduces a charged amino acid into what is normally a hydrophobic interior of the hemoglobin molecule, disrupting its stable structure. dynamed.com

This inherent instability means that under conditions of stress, such as elevated body temperature (pyrexia) or exposure to certain oxidant drugs, the denaturation of this compound is likely to be precipitated, which can lead to significant hemolysis. nih.govnih.gov The precipitated, denatured hemoglobin aggregates within the erythrocyte to form characteristic inclusions known as Heinz bodies. nih.govwikipedia.orgtaylorandfrancis.com

The presence of Heinz bodies is a hallmark of unstable hemoglobins (B146990). taylorandfrancis.com These aggregates consist of irreversibly denatured hemoglobin, specifically hemichromes, which are low-spin forms of ferric hemoglobin (methemoglobin). taylorandfrancis.com Heinz bodies attach to the inner surface of the red blood cell membrane, decreasing the cell's deformability and making it susceptible to damage and premature removal from circulation by macrophages in the spleen. frontiersin.orgnih.gov

Stability Test Findings: Laboratory tests are used to confirm the instability of hemoglobin variants. Standard screening methods include the heat stability test and the isopropanol (B130326) precipitation test. arupconsult.com In these tests, a precipitate will form if an unstable hemoglobin is present. arupconsult.com In one reported case study of a patient with this compound, the isopropanol test was found to be weakly positive, confirming the unstable nature of this variant. informahealthcare.com The formation of Heinz bodies in red cells from individuals with this compound is also readily inducible, particularly upon exposure to oxidative stressors. nih.gov

TestPrincipleFinding in this compound
Isopropanol Precipitation TestUses an organic solvent to weaken hydrophobic interactions, causing unstable hemoglobins to precipitate. nih.govthaiscience.infoWeakly Positive informahealthcare.com
Heinz Body InductionIncubation with oxidant agents (e.g., redox dyes) promotes hemoglobin denaturation and aggregation. wikipedia.orgcloudfront.netReadily Inducible nih.gov

Heme-Globin Interaction Alterations

The mutation in this compound, β74(E18)Gly→Arg, occurs in a region that, while not in direct contact with the heme group, is crucial for maintaining the integrity of the heme pocket. dynamed.com The introduction of the bulky and charged arginine side-chain disrupts the normal tertiary structure of the globin subunit. nih.govdynamed.com

Crystallographic studies of deoxythis compound have revealed specific structural alterations. The guanidinium (B1211019) group of the new arginine residue protrudes from the heme pocket, creating new hydrogen bonds with the E and F helices. nih.gov This intrusion causes a combination of steric and electrostatic effects that result in a significant conformational change: the F helix is shifted towards the EF-corner. nih.gov This movement is linked to an increased tilt of the proximal histidine residue away from the heme's iron atom. nih.gov

Oxidative Susceptibility and Methemoglobin Formation Tendency

Unstable hemoglobin variants like this compound exhibit an increased susceptibility to oxidative damage. nih.govfrontiersin.org The structural abnormalities that cause instability, particularly the distortion of the heme pocket, also enhance the rate of auto-oxidation. nih.gov Auto-oxidation is the process where the iron atom within the heme group loses an electron, converting from its functional ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. frontiersin.org The resulting molecule is known as methemoglobin. frontiersin.org

Methemoglobin is incapable of binding and transporting oxygen, and its formation leads to a functional anemia. nih.gov While methemoglobin is formed in small amounts in normal red blood cells, enzymatic systems effectively reduce it back to hemoglobin. nih.gov In unstable hemoglobins, the rate of methemoglobin formation is accelerated, potentially overwhelming these reductive pathways. nih.gov

The formation of methemoglobin is a crucial intermediate step in the denaturation pathway of unstable hemoglobins. nih.govfrontiersin.org Methemoglobin is itself unstable and is rapidly converted to hemichromes, which are irreversibly denatured forms of the protein. nih.govtaylorandfrancis.com These hemichromes then aggregate to form the Heinz bodies that are characteristic of this condition. taylorandfrancis.comfrontiersin.org Therefore, the tendency for methemoglobin formation is intrinsically linked to the precipitation and aggregation propensity of this compound.

Molecular and Cellular Pathobiological Mechanisms

Mechanism of Globin Chain Destabilization and Precipitation

The substitution of the small, nonpolar amino acid glycine (B1666218) with the larger, positively charged arginine in the β-globin chain of Hemoglobin Aalborg disrupts the normal tertiary and quaternary structure of the hemoglobin tetramer. nih.gov Mutations in hemoglobin can destabilize the molecule by interfering with heme-globin interactions, altering the secondary or tertiary structure of the subunits, or disrupting the interactions between subunits. frontiersin.org In the case of this compound, the introduction of a charged arginine residue into what is typically a more hydrophobic internal environment likely weakens the noncovalent forces that maintain the proper folding and stability of the globin chain. dynamed.commhmedical.com

This structural instability makes the hemoglobin molecule prone to denaturation. mhmedical.com The destabilized this compound variant has an increased tendency to autoxidize, forming methemoglobin, which can further degrade into hemichromes. frontiersin.org These denatured globin chains then precipitate within the red blood cell. mhmedical.comarupconsult.com This process is a hallmark of unstable hemoglobinopathies, where the altered hemoglobin's solubility is compromised, leading to the formation of intracellular aggregates. arupconsult.com

Formation of Inclusion Bodies (e.g., Heinz Bodies) within Erythrocytes

The precipitation of denatured this compound culminates in the formation of intracellular inclusion bodies known as Heinz bodies. tandfonline.comnih.gov These aggregates are composed of denatured hemoglobin and are a characteristic finding in cases of unstable hemoglobin variants. arupconsult.comclevelandclinic.org While not always present in large numbers under basal conditions in individuals with this compound, Heinz bodies can be readily induced, particularly when red cells are subjected to oxidative stress. nih.govnih.gov

The formation of Heinz bodies is a direct consequence of the molecular instability of the hemoglobin variant. frontiersin.org Oxidative damage to the hemoglobin molecule, often triggered by drugs or infection, accelerates the denaturation and precipitation process, leading to a more pronounced presence of these inclusions. wikipedia.org These globular aggregates attach to the inner surface of the red blood cell membrane, initiating further cellular damage. frontiersin.orgmhmedical.com

FeatureDescriptionReference
Composition Denatured hemoglobin precipitates arupconsult.comclevelandclinic.org
Visibility Not visible with routine Romanowsky stains; require supravital staining (e.g., new methylene (B1212753) blue) wikipedia.org
Inducibility in Hb Aalborg Readily inducible, especially under oxidative stress nih.govnih.gov
Clinical Significance A marker of unstable hemoglobin and oxidative damage to red blood cells wikipedia.org

Impact on Erythrocyte Cytoskeletal Integrity (e.g., Membrane Binding)

The intracellular precipitation of this compound and the subsequent formation of Heinz bodies have a significant impact on the structural integrity of the erythrocyte. The attachment of Heinz bodies to the erythrocyte membrane is a critical step in the pathophysiology of unstable hemoglobinopathies. mhmedical.com This binding can induce clustering of band 3 protein, a major transmembrane protein that provides a key linkage between the lipid bilayer and the underlying spectrin-based cytoskeleton. frontiersin.orgnih.gov

This interaction between the precipitated hemoglobin and the membrane can lead to a decrease in the deformability of the red blood cell. frontiersin.orgnih.gov The erythrocyte membrane loses its pliability, making it more rigid. frontiersin.org This increased rigidity impairs the ability of the red blood cell to navigate the narrow capillaries of the microcirculation, particularly within the spleen. mhmedical.com The spleen's function of clearing damaged red blood cells leads to the "pitting" of these Heinz bodies, where splenic macrophages remove the inclusions along with a portion of the cell membrane. frontiersin.orgmhmedical.com This loss of membrane surface area further compromises the integrity and lifespan of the erythrocyte. frontiersin.org

Cellular Homeostasis Perturbations at the Molecular Level (e.g., altered oxidative stress pathways)

Erythrocytes are constantly exposed to oxidative stress due to their role in oxygen transport. mdpi.com The instability of this compound makes these cells particularly vulnerable to oxidative damage. nih.gov The autoxidation of unstable hemoglobin variants is a key source of reactive oxygen species (ROS). wikipedia.orgresearchgate.net The process of hemoglobin denaturation and precipitation can release heme and iron, which can participate in Fenton reactions, generating highly reactive hydroxyl radicals. researchgate.netmdpi.com

This increased oxidative burden can overwhelm the erythrocyte's antioxidant defense mechanisms, which include enzymes like glutathione (B108866) peroxidase and catalase, and molecules such as glutathione. mdpi.com The resulting oxidative stress can lead to:

Lipid peroxidation: Damage to the polyunsaturated fatty acids in the erythrocyte membrane, leading to loss of membrane integrity. researchgate.net

Protein damage: Oxidation of other cellular proteins, including enzymes crucial for metabolic pathways and cytoskeletal proteins. mdpi.com

Metabolic alterations: Increased demand for NADPH from the pentose (B10789219) phosphate (B84403) pathway to regenerate antioxidants can alter the cell's metabolic state. mdpi.com

In essence, the presence of this compound creates a state of chronic oxidative stress within the erythrocyte, perturbing cellular homeostasis and contributing to premature cell destruction. nih.govwikipedia.org

Role of Alpha-Hemoglobin Stabilizing Protein (AHSP) Interactions

Alpha-hemoglobin stabilizing protein (AHSP) is a molecular chaperone that plays a crucial role in normal hemoglobin synthesis. nih.gov It specifically binds to free alpha-hemoglobin chains, stabilizing their structure and preventing them from precipitating. nih.govnih.gov This is particularly important because in normal erythropoiesis, there is a slight excess of alpha-globin chains produced relative to beta-globin chains. nih.gov AHSP holds the alpha-chains in a soluble, non-toxic state until they can be incorporated into the hemoglobin tetramer with beta-chains. nih.govresearchgate.net

Advanced Diagnostic Approaches and Methodologies for Hemoglobin Aalborg

Biochemical Separation and Identification Techniques

Initial investigation for a suspected hemoglobinopathy involves techniques that separate different hemoglobin proteins based on their physicochemical properties. These methods are crucial for detecting the presence of an abnormal variant and quantifying its proportion relative to other hemoglobins (B146990).

Hemoglobin Electrophoresis (e.g., Cellulose (B213188) Acetate, Citrate Agar (B569324), Isoelectric Focusing)

Hemoglobin electrophoresis is a foundational technique used to separate hemoglobin variants based on their net electrical charge. medscape.com The migration speed and direction of hemoglobin molecules in an electric field are influenced by the amino acid composition of the globin chains. researchgate.net

Cellulose Acetate Electrophoresis: Performed at an alkaline pH (typically 8.2-8.6), this method is widely used for initial screening. medscape.comhelena.com Hemoglobins with a greater net negative charge migrate faster towards the anode. While effective for separating common variants like Hb A, Hb F, Hb S, and Hb C, its resolution is limited, and some variants may co-migrate. helena.com

Citrate Agar Electrophoresis: This technique is performed at an acidic pH (6.0-6.2) and serves as a crucial supplementary method. medscape.com It separates hemoglobins based on charge and their ability to interact with the agar medium, allowing for the differentiation of variants that migrate together on cellulose acetate, such as the separation of Hb S from Hb D. nih.gov

Isoelectric Focusing (IEF): IEF offers the highest resolution among electrophoretic methods. researchgate.netnih.gov It separates hemoglobin molecules across a stable pH gradient based on their isoelectric point (pI)—the specific pH at which a molecule has no net electrical charge. researchgate.net This technique produces sharp, well-defined bands, enabling the distinction between variants with very subtle charge differences. In family studies involving Hemoglobin Aalborg, electrophoresis has been used to confirm the characteristic features of the variant. nih.gov

Table 1: Comparison of Hemoglobin Electrophoresis Techniques

Technique Principle of Separation Typical pH Primary Application Resolution
Cellulose Acetate Net electrical charge Alkaline (8.2-8.6) Routine screening for common Hb variants helena.com Standard
Citrate Agar Charge and interaction with agar Acidic (6.0-6.2) Confirmation and differentiation of variants medscape.com Improved

| Isoelectric Focusing | Isoelectric point (pI) | pH gradient | High-resolution separation of complex variants nih.gov | High |

High-Performance Liquid Chromatography (HPLC) Analysis (e.g., Cation Exchange HPLC, Reverse-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly automated and quantitative method that has become a cornerstone of hemoglobinopathy screening. mdpi.comscispace.com It offers excellent reproducibility and the ability to detect and quantify both normal and variant hemoglobins in a single analysis. scispace.com

Cation-Exchange HPLC: This is the most common HPLC method for hemoglobin analysis. researchgate.net It separates hemoglobin variants based on their interaction with a negatively charged stationary phase. The different charges on the hemoglobin molecules dictate their elution time from the column. This technique is often used for HbA1c measurement, and the presence of this compound may be discovered incidentally as an unknown peak on the chromatogram. tandfonline.com In one reported case, cation-exchange HPLC analysis of a patient with this compound revealed the relative percentages of different hemoglobin fractions. tandfonline.comresearchgate.net

Reverse-Phase HPLC: This method is primarily used to separate individual globin chains (α, β, γ, δ). It is particularly useful for identifying the specific chain that contains the amino acid substitution. In a case of this compound, reverse-phase HPLC demonstrated an abnormal peak eluting between the heme and the normal β-globin peaks, confirming the presence of a β-chain variant. tandfonline.com

Table 2: Representative HPLC Results for a this compound Carrier

Hemoglobin Fraction Percentage (%) Retention Time Method
Unknown (Hb Aalborg) 27.0% - 29.0% Not specified Cation-Exchange HPLC tandfonline.comresearchgate.net
Hemoglobin A (Hb A) 61.0% Not specified Cation-Exchange HPLC tandfonline.comresearchgate.net
Hemoglobin A2 (Hb A2) 2.8% - 4.0% Not specified Cation-Exchange HPLC tandfonline.comresearchgate.net

| Fetal Hemoglobin (Hb F) | 1.0% - 6.0% | Not specified | Cation-Exchange HPLC tandfonline.comresearchgate.net |

Capillary Electrophoresis

Capillary Electrophoresis (CE), also known as capillary zone electrophoresis (CZE), is another advanced, high-resolution automated technique for hemoglobin analysis. mdpi.comresearchgate.net It separates charged molecules, including hemoglobin fractions, in a silica (B1680970) capillary under a high-voltage electric field. sebia.com The separation is based on the electrophoretic mobility of the molecules and the electro-osmotic flow within the capillary. sebia.com

CE provides precise quantification of Hb A2 and Hb F and allows for the presumptive identification of variants based on their migration position relative to known controls. trivitron.com Its performance shows an excellent correlation with HPLC for both qualitative and quantitative hemoglobin analysis. nih.gov The high resolving power of CE enables clear separation of many variants, making it a powerful tool for large-scale screening programs. sebia.comtrivitron.com

Molecular Genetic Techniques for Variant Confirmation

While biochemical methods can detect and quantify an abnormal hemoglobin, definitive identification of the specific variant requires molecular analysis of the globin genes.

Polymerase Chain Reaction (PCR) Amplification of Globin Genes

Polymerase Chain Reaction (PCR) is a foundational molecular technique used to amplify a specific segment of DNA. For confirming this compound, DNA is first extracted from the patient's blood. PCR is then used to selectively amplify the beta-globin (HBB) gene, which is known to harbor the mutation. tatianamolchanova.com This process generates millions of copies of the target gene sequence, providing a sufficient amount of DNA for the subsequent sequencing analysis. cincinnatichildrens.org

Direct DNA Sequencing (e.g., Sanger Sequencing, Next-Generation Sequencing)

Direct DNA sequencing is the gold standard for identifying the precise genetic mutation responsible for a hemoglobin variant. nih.govnih.gov After the HBB gene is amplified by PCR, its nucleotide sequence is determined and compared to the normal reference sequence.

Sanger Sequencing: This is the traditional and highly accurate method used for targeted sequencing of a specific gene. It has been successfully used to identify the exact mutation causing this compound. researchgate.net The analysis reveals a single nucleotide substitution in the HBB gene.

Next-Generation Sequencing (NGS): NGS allows for the simultaneous sequencing of multiple genes or even the entire genome. While not always necessary for a known variant like Hb Aalborg, it can be employed in complex cases or for comprehensive screening of all globin genes to rule out other co-inherited mutations.

Genetic analysis for this compound confirms a missense mutation at codon 74 of the beta-globin gene. tandfonline.com

Table 3: Molecular Characteristics of this compound

Feature Description
Affected Gene Beta-globin (HBB)
Codon 74
Nucleotide Change GGC > CGC (c.223G>C) tandfonline.com
Amino Acid Change Glycine (B1666218) > Arginine (Gly→Arg) tandfonline.com

| Confirmation Method | Direct DNA Sequencing tandfonline.com |

Table of Compounds

Compound Name
Hemoglobin A
Hemoglobin A2
This compound
Hemoglobin C
Hemoglobin D
Hemoglobin F

Restriction Fragment Length Polymorphism (RFLP) Analysis (if applicable)

Restriction Fragment Length Polymorphism (RFLP) analysis is a technique that can be employed for the detection of genetic mutations that either create or abolish a restriction enzyme recognition site. The specific mutation for this compound involves a GGC to CGC transversion at codon 74 of the β-globin gene, resulting in a glycine to arginine substitution (β74(E18)Gly→Arg). nih.govkab.ac.ug

For RFLP analysis to be directly applicable, this nucleotide change would need to introduce or remove a cutting site for a specific restriction endonuclease. A thorough analysis of the DNA sequence surrounding codon 74 is required to identify a suitable enzyme. If the mutation does not alter a known restriction site, this method would not be a primary diagnostic tool. However, it is a foundational technique in molecular biology that has been used for the diagnosis of other hemoglobinopathies where the causative mutation does affect a restriction site. nih.govpharmacy180.com

The process of RFLP analysis involves the following steps:

DNA Extraction: Genomic DNA is isolated from a patient's blood sample.

PCR Amplification: The region of the β-globin gene containing codon 74 is amplified using the polymerase chain reaction (PCR).

Restriction Enzyme Digestion: The amplified DNA fragment is incubated with a specific restriction enzyme.

Gel Electrophoresis: The resulting DNA fragments are separated by size using agarose (B213101) gel electrophoresis.

Analysis: The pattern of DNA bands on the gel is visualized. A difference in the number or size of the fragments between a normal sample and a sample with the this compound mutation would indicate the presence of the variant.

While direct DNA sequencing and allele-specific PCR methods are now more commonly used for their specificity and speed, RFLP remains a valid, albeit less common, approach for the genetic diagnosis of hemoglobin variants when the mutation affects a restriction site. wikipedia.org

Allele-Specific PCR Methods

Allele-specific PCR (AS-PCR), also known as Amplification Refractory Mutation System (ARMS), is a more direct and sensitive method for detecting single nucleotide polymorphisms (SNPs) like the one causing this compound. This technique utilizes primers that are designed to be complementary to either the normal or the mutated DNA sequence at their 3' end.

In the context of this compound, two separate PCR reactions would typically be set up for a definitive diagnosis:

Reaction 1 (Normal Allele): Contains a forward primer specific for the normal GGC sequence at codon 74.

Reaction 2 (Mutant Allele): Contains a forward primer specific for the mutated CGC sequence at codon 74.

A common reverse primer would be used in both reactions. The principle is that DNA amplification will only occur efficiently if the 3' end of the allele-specific primer perfectly matches the template DNA.

PCR Reaction Setup for Allele-Specific PCR of this compoundComponentsExpected Result (Heterozygote)Expected Result (Homozygote Normal)Expected Result (Homozygote Aalborg)
Reaction 1 DNA sample, Normal Allele Primer, Common Reverse Primer, PCR reagentsAmplificationAmplificationNo Amplification
Reaction 2 DNA sample, Mutant Allele Primer, Common Reverse Primer, PCR reagentsAmplificationNo AmplificationAmplification

The results are then analyzed by gel electrophoresis. A person heterozygous for this compound would show amplification in both reactions, while a healthy individual would only show amplification in the reaction with the normal allele primer. This method is highly specific and can provide a rapid and cost-effective means of genotyping for known mutations. nih.govnih.govdovepress.com

Mass Spectrometry-Based Characterization

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Amino Acid Identification

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was the pioneering mass spectrometry technique used in the initial characterization of this compound. nih.govnih.gov This soft ionization technique is suitable for analyzing non-volatile and thermally unstable molecules like peptides. wikipedia.org

The process for identifying the amino acid substitution in this compound using FAB-MS involved:

Globin Chain Separation: The α and β globin chains from the patient's hemoglobin were separated.

Tryptic Digestion: The isolated β-globin chain was cleaved into smaller peptide fragments using the enzyme trypsin.

Peptide Mixture Analysis: The resulting mixture of tryptic peptides was then analyzed by FAB-MS. nih.gov

By comparing the mass spectrum of the patient's β-globin peptides with that of a normal β-globin chain, a peptide with an altered mass was identified. This mass shift corresponded to the substitution of a glycine residue by an arginine residue, pinpointing the mutation to a specific peptide. Further analysis of this peptide confirmed the location of the substitution at position β74. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Subunit Separation and Identification

Modern advancements in mass spectrometry have led to the use of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for the analysis of hemoglobin variants. kab.ac.ugnih.govnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry.

For the characterization of this compound, LC-HRMS would offer several advantages over older methods:

Intact Subunit Analysis: LC can effectively separate the normal β-globin subunit from the variant this compound β-globin subunit. nih.gov

Precise Mass Determination: HRMS can then measure the exact mass of each intact subunit. The mass difference between the normal and variant subunits can confirm the amino acid substitution (Glycine to Arginine results in a predictable mass increase).

High Sensitivity and Specificity: This method is highly sensitive and can detect low levels of the variant hemoglobin.

The workflow for LC-HRMS analysis of this compound would involve:

Sample Preparation: A whole blood sample is lysed to release the hemoglobin.

Chromatographic Separation: The sample is injected into a liquid chromatograph, where the different globin chains (α, β, and variant β) are separated based on their physicochemical properties.

Mass Spectrometric Analysis: As the separated chains elute from the chromatography column, they are ionized and their mass-to-charge ratio is measured by a high-resolution mass spectrometer.

Data Analysis: The resulting mass spectra are analyzed to identify the masses of the globin chains present and to quantify their relative abundance.

Top-Down Proteomics Approaches

Top-down proteomics is an advanced mass spectrometry-based approach that involves the analysis of intact proteins. amegroups.cnmtoz-biolabs.com This technique is particularly well-suited for the detailed characterization of hemoglobin variants like this compound. researchgate.netnih.govresearchgate.net

In a top-down proteomics experiment for this compound, the intact variant β-globin chain would be isolated and introduced into the mass spectrometer. The protein is then fragmented within the instrument, and the masses of the resulting fragments are measured. By analyzing the fragmentation pattern, the precise location of the amino acid substitution can be determined without the need for prior enzymatic digestion. researchgate.net

Key features of top-down proteomics for this compound characterization include:

Complete Sequence Confirmation: It allows for the verification of the entire amino acid sequence of the protein.

Localization of Modifications: This method can precisely pinpoint the location of the Gly→Arg substitution.

Characterization of Other Modifications: It can simultaneously detect any other post-translational modifications that may be present on the globin chain.

The combination of high-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), with sophisticated fragmentation techniques makes top-down proteomics a powerful tool for the unambiguous identification and characterization of hemoglobin variants. amegroups.cnresearchgate.net

Functional Diagnostic Assays

Functional assays are crucial for understanding the impact of the amino acid substitution on the properties of this compound. These tests assess the stability and oxygen-binding characteristics of the variant hemoglobin.

Hemoglobin Stability Tests: Unstable hemoglobins, like this compound, are prone to denaturation and precipitation, especially under conditions of stress. dynamed.com Standard screening tests for hemoglobin instability include:

Isopropanol (B130326) Stability Test: A solution of isopropanol is used to weaken the internal bonds of the hemoglobin molecule. Unstable hemoglobins will precipitate more rapidly than normal hemoglobin in this solution.

Heat Stability Test: A hemolysate is incubated at 50°C. Unstable hemoglobins will denature and precipitate, forming a visible flocculent material, while stable hemoglobin remains in solution. cambridge.org

Heinz Body Staining: Heinz bodies are intracellular inclusions of denatured hemoglobin. While not always present in circulating red blood cells in large numbers, they can often be induced in vitro by incubating the red cells with an oxidizing agent like brilliant cresyl blue. The presence of Heinz bodies is a hallmark of unstable hemoglobin disorders. nih.govmdpi.com

Oxygen Affinity Studies: this compound is characterized by reduced oxygen affinity. nih.gov This is quantified by measuring the oxygen-hemoglobin dissociation curve and determining the p50 value. The p50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.

Functional ParameterDescriptionExpected Finding in this compound
p50 Partial pressure of oxygen at which hemoglobin is 50% saturated.Increased (right-shifted oxygen dissociation curve)
Bohr Effect The decrease in oxygen affinity of hemoglobin in response to a decrease in pH.Can be assessed to understand the overall oxygen transport capacity.
2,3-Diphosphoglycerate (2,3-DPG) Binding 2,3-DPG is an allosteric effector that reduces the oxygen affinity of hemoglobin.Altered binding may contribute to the overall functional properties.

An increased p50 value indicates that a higher partial pressure of oxygen is required to achieve 50% saturation, confirming the low oxygen affinity of this compound. nih.gov This reduced affinity is a direct consequence of the structural changes induced by the glycine to arginine substitution.

Oxygen Equilibrium Curve (OEC) Determination and P50 Measurement

The determination of the oxygen equilibrium curve (OEC) is a critical diagnostic tool for hemoglobin variants with altered oxygen affinity. The OEC graphically represents the relationship between the partial pressure of oxygen (PO2) and the percentage of hemoglobin saturated with oxygen (SO2). acutecaretesting.org A key parameter derived from this curve is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. acutecaretesting.orgdroracle.ai The P50 value serves as a direct measure of hemoglobin's affinity for oxygen. droracle.ai

Research indicates that this compound exhibits a reduced affinity for oxygen. nih.govresearchgate.net This decreased affinity causes a rightward shift in the oxygen dissociation curve, resulting in an elevated P50 value. researchgate.net In one reported case study, the P50 value for a patient with this compound was measured at 57.9 mmHg, significantly higher than the normal reference range of 24.0-28.0 mmHg. researchgate.net This finding confirms that this compound releases oxygen more readily to the tissues compared to normal Hemoglobin A. researchgate.net The measurement is typically performed using specialized equipment such as a Hemox™-analyzer, which automates the plotting of the OEC. researchgate.net

AnalytePatient Value (Hb Aalborg)Normal Reference RangeUnit
P5057.924.0 - 28.0mmHg

Isopropanol Stability Testing for Unstable Hemoglobins

Unstable hemoglobin variants, like this compound, have altered structural integrity, making them prone to denaturation and precipitation. nih.govmhmedical.com The isopropanol stability test is a common screening method used to detect such instability. arupconsult.com The test is based on the principle that a solution of 17% isopropanol weakens the internal bonding forces of the hemoglobin molecule. Unstable hemoglobins will precipitate more rapidly in this solution compared to stable hemoglobin. arupconsult.com

This compound is characterized as a moderately unstable variant. nih.govnih.gov When subjected to isopropanol stability testing, it can produce a weakly positive result, indicating the presence of an unstable hemoglobin. researchgate.net A positive test is visualized by the formation of a precipitate in the testing solution. arupconsult.com This moderate instability is a key diagnostic feature of this compound. nih.govnih.gov

TestPrincipleResult for this compoundInterpretation
Isopropanol Stability TestDifferential precipitation of unstable hemoglobin in a 17% isopropanol solution.Weakly Positive / PositiveModerately unstable hemoglobin

Heinz Body Staining (Inducibility)

Heinz bodies are intracellular inclusions within red blood cells composed of denatured or precipitated hemoglobin. wikipedia.org Their formation is a hallmark of unstable hemoglobinopathies and certain enzyme deficiencies. wikipedia.orgoncohemakey.com These inclusions are not visible with standard Romanowsky stains but can be visualized using supravital stains like new methylene (B1212753) blue or crystal violet. wikipedia.org

In individuals with this compound, Heinz bodies are readily inducible. nih.govnih.gov While they may not always be present in circulating red blood cells under normal conditions, they can be induced, particularly under conditions of oxidative stress. nih.gov In one familial study of this compound, Heinz bodies were detected in one affected individual at a rate of 1 per 700 red blood cells, while they were not detected in another family member. researchgate.net This inducibility and potential presence of Heinz bodies are direct consequences of the hemoglobin's instability, leading to its denaturation and precipitation within the erythrocyte. nih.govnih.gov

FindingMethodologyObservation in this compound
Heinz Body InducibilitySupravital staining of red blood cellsReadily inducible
Presence in Peripheral BloodSupravital staining of red blood cellsVariable; detected in some individuals (e.g., 1/700 RBCs)

Epidemiology and Population Genetics of Hemoglobin Aalborg

Geographic Distribution and Documented Cases

Hemoglobin variants are often named after the geographic location where they are first identified. dynamed.com Hemoglobin Aalborg was initially reported in patients in Denmark. researchgate.net While first identified in Denmark, documented cases of this compound have also been reported in other regions, including a familial case in Japan. tandfonline.comtandfonline.comnih.gov The occurrence of this variant in geographically distinct populations suggests either independent mutational events or migration patterns.

Incidence and Prevalence Estimation (Challenges and Current Knowledge)

Estimating the precise incidence and prevalence of rare hemoglobin variants like this compound presents significant challenges. The true incidence of unstable hemoglobins (B146990) is generally unknown. dynamed.com Many hemoglobinopathies, including potentially this compound, can be asymptomatic or associated with only mild symptoms, leading to underdiagnosis and a lack of comprehensive screening data. tandfonline.comnih.govtandfonline.com

Ancestry Tracing and Founder Effects (if evidence exists)

Investigating the ancestry and potential founder effects related to this compound requires detailed genetic and genealogical studies of affected families and populations where the variant is found. A founder effect occurs when a new population is established by a small number of individuals, leading to a higher frequency of a specific genetic variant in the new population compared to the original one.

While this compound was first identified in Denmark researchgate.net, and a familial case has been reported in Japan tandfonline.comtandfonline.comnih.gov, there is currently no readily available published evidence that definitively traces the ancestry of all known this compound cases back to a single common ancestor or identifies a specific founder effect responsible for its presence in different populations. The occurrence in geographically distant regions could be due to independent mutations at the same genetic "hotspot" (the β74 codon) or complex migration patterns that are not yet fully understood for this specific variant. Research into the haplotypes associated with the this compound mutation in different affected families and populations would be necessary to explore potential founder effects.

Documented Cases of this compound

Geographic LocationType of CaseReference
DenmarkInitial reports researchgate.net
JapanFamilial case tandfonline.comtandfonline.comnih.gov

Challenges in Incidence and Prevalence Estimation

ChallengeImpact on Estimation
Rarity of the variantDifficult to capture in general population screenings.
Often asymptomatic or mild symptomsLeads to underdiagnosis; cases may not be reported.
Lack of targeted screening programsNo dedicated efforts to identify this specific variant.
Limited large-scale population studiesInsufficient data for robust statistical analysis.

Broader Implications for Hemoglobin Research and Genetic Disorders

Insights into Hemoglobin Allostery and Structure-Function Relationships

Hemoglobin Aalborg serves as a valuable model for understanding the intricate relationship between protein structure and function, particularly the allosteric regulation of oxygen binding. The substitution of a small, neutral glycine (B1666218) residue with a larger, positively charged arginine at the β74(E18) position introduces significant steric and electrostatic changes. dynamed.com

The reduced oxygen affinity of this compound is attributed to constraints on the deformability of the hemoglobin molecule in its tense (T) state, which hinders the spontaneous transition to the high-affinity relaxed (R) state upon oxygen binding. nih.gov This provides a concrete example of how a single point mutation can alter the delicate equilibrium between these allosteric states, thereby modulating oxygen affinity. Such variants are instrumental in dissecting the molecular mechanisms that govern cooperative oxygen binding, a hallmark of hemoglobin function. nih.gov The study of these natural experiments allows researchers to refine models of allostery and better predict the functional consequences of other protein mutations. nih.gov

Contribution to Understanding Protein Folding, Stability, and Misfolding Diseases

This compound is classified as a moderately unstable hemoglobin. nih.gov This instability offers insights into the processes of protein folding, stability, and the pathogenesis of misfolding diseases. The amino acid substitution in this compound disrupts the normal noncovalent interactions that maintain the globin chain's tertiary structure, leading to a molecule that is more prone to denaturation and precipitation. mhmedical.comdoctorabad.com

This precipitation manifests as intracellular inclusions known as Heinz bodies, which are a characteristic feature of unstable hemoglobinopathies. mhmedical.comnih.gov The formation of Heinz bodies is a microscopic example of protein aggregation, a pathological hallmark of numerous neurodegenerative and systemic diseases, such as Alzheimer's and Parkinson's disease. The study of how unstable hemoglobins (B146990) like Aalborg misfold and aggregate provides a more accessible model to investigate the fundamental principles of protein aggregation and the cellular mechanisms that respond to it. nih.gov

Paradigms for Studying Genetic Disorders with Protein Structural Alterations

The investigation of this compound and similar hemoglobin variants has established important paradigms for the study of genetic disorders arising from protein structural alterations. nih.govnih.gov These hemoglobinopathies demonstrate how a single-gene mutation can translate into a specific change in a protein's primary structure, which in turn dictates its three-dimensional conformation and, ultimately, its physiological function.

This direct genotype-phenotype correlation in hemoglobin disorders provides a clear and well-characterized framework for understanding the molecular basis of inherited diseases. nih.gov The principles learned from studying how the Gly→Arg substitution in this compound leads to altered oxygen affinity and protein instability can be extrapolated to understand the pathophysiology of a wide range of genetic conditions caused by missense mutations, from cystic fibrosis to certain types of cancer.

Advancements in Methodologies for Hemoglobin Variant Identification and Characterization

The quest to identify and characterize rare hemoglobin variants like this compound has driven the advancement of various analytical techniques in protein chemistry and molecular diagnostics. arupconsult.comresearchgate.netdiapharma.com

Initially, protein-based methods such as electrophoresis and high-performance liquid chromatography (HPLC) are used to screen for abnormal hemoglobins. arupconsult.comresearchgate.nethematology.org this compound may be suspected based on abnormal findings in these tests, coupled with clinical signs like low oxygen saturation. researchgate.net

For a definitive characterization, more advanced techniques are employed. Fast atom bombardment mass spectrometry was instrumental in the initial identification of the specific amino acid replacement in this compound. mhmedical.comganeshdiagnostic.com This highlights the power of mass spectrometry in precisely determining the molecular mass of the globin chains and their peptide fragments, allowing for the exact localization of the mutation. researchgate.net

Ultimately, DNA sequencing of the globin genes provides the gold standard for confirming the genetic basis of the variant. arupconsult.com The combination of these protein and DNA-based methodologies creates a comprehensive approach for the accurate diagnosis and characterization of hemoglobinopathies. researchgate.net

Table 1: Methodologies for this compound Identification

Methodology Purpose Typical Findings for this compound
Hemoglobin Electrophoresis Initial screening for abnormal hemoglobins. May show an abnormal band, but often not definitive for unstable variants. arupconsult.comhematology.org
High-Performance Liquid Chromatography (HPLC) Separation and quantification of hemoglobin fractions. Can reveal an abnormal peak, prompting further investigation. researchgate.net
Mass Spectrometry (e.g., FAB-MS) Precise determination of protein and peptide mass. Identifies the exact amino acid substitution by analyzing the mass shift in tryptic peptides. mhmedical.comganeshdiagnostic.com
DNA Sequencing Analysis of the genetic code. Confirms the specific point mutation (GGC>CGC) in the beta-globin gene. arupconsult.com
Isopropanol (B130326) Stability Test Assesses hemoglobin stability. Positive test, indicating the presence of an unstable hemoglobin. arupconsult.com

| Heinz Body Stain | Visualization of precipitated hemoglobin. | Presence of Heinz bodies in red blood cells, especially after oxidative stress. mhmedical.com |

Comparative Studies with Other Unstable and Low-Affinity Hemoglobin Variants

Comparing this compound with other unstable and low-affinity hemoglobin variants provides a broader understanding of structure-function relationships and the spectrum of clinical presentations.

Hemoglobin Köln (β98 Val→Met): This is one of the most common unstable hemoglobin variants. Like this compound, it leads to chronic hemolytic anemia and the formation of Heinz bodies. However, the underlying structural basis for instability differs, offering a comparative model for how different amino acid substitutions can disrupt protein integrity.

Hemoglobin Kansas (β102 Asn→Thr): This is a classic example of a low-affinity hemoglobin. While it exhibits significantly reduced oxygen affinity, it is generally stable. Comparing Hemoglobin Kansas with the unstable this compound helps to disentangle the molecular features that contribute to low oxygen affinity from those that cause protein instability. nih.gov

Hemoglobin Beth Israel (β102 Asn→Ser): Similar to Hemoglobin Kansas, this variant has a very low oxygen affinity. Studying these variants in parallel with this compound allows for a detailed analysis of how different substitutions at various locations within the beta-globin chain can independently or concurrently affect oxygen binding and protein stability.

Table 2: Comparison of Selected Low-Affinity Hemoglobin Variants

Hemoglobin Variant Substitution Oxygen Affinity Stability Key Clinical Features
This compound β74(E18)Gly→Arg Low Moderately Unstable Mild anemia, low SpO₂, inducible Heinz bodies. dynamed.comnih.gov
Hemoglobin Kansas β102(G4)Asn→Thr Very Low Stable Cyanosis, often without significant anemia. nih.gov

| Hemoglobin Beth Israel | β102(G4)Asn→Ser | Very Low | Stable | Clinically apparent cyanosis. |

Q & A

Basic: What standardized methodologies are recommended for measuring hemoglobin A1c (HbA1c) in clinical research, and how are they validated?

Methodological Answer:
The International Federation of Clinical Chemistry (IFCC) reference method, based on enzymatic cleavage of HbA1c followed by quantification via HPLC or mass spectrometry, is the gold standard . Validation requires inter-laboratory comparisons, calibration against certified reference materials, and adherence to ISO 15197 guidelines. Pre-analytical factors (e.g., sample stability, anticoagulant use) must be standardized, as outlined in glycated albumin protocols (e.g., -80°C storage to prevent degradation) .

Basic: What pre-analytical factors most critically impact HbA1c measurement accuracy?

Methodological Answer:
Key factors include:

  • Sample type: Serum or plasma (EDTA/heparin) compatibility and avoidance of hemolysis, which introduces negative bias .
  • Storage conditions: Short-term stability at 2–10°C (1 week) vs. long-term at -80°C with minimal freeze-thaw cycles .
  • Interfering substances: Bilirubin (<20 mg/dL) and triglycerides (<750 mg/dL) do not affect assays, but hemoglobin variants (e.g., HbS) may require alternative methods like capillary electrophoresis .

Advanced: How can researchers resolve discrepancies in HbA1c measurements caused by hemoglobin variants or enzymatic assay interferences?

Methodological Answer:

  • Variant-specific assays: Use peptide mapping (e.g., tryptic digestion followed by LC-MS) to distinguish HbA1c from variants like HbS or HbC .
  • Cross-validation: Combine immunoassays with boronate affinity chromatography to confirm results in populations with high variant prevalence .
  • Interference testing: Spike-and-recovery experiments with hemolyzed samples or variant-containing blood to quantify bias .

Advanced: What statistical frameworks are optimal for analyzing HbA1c’s correlation with clinical outcomes (e.g., pregnancy complications)?

Methodological Answer:

  • Linear regression: Model HbA1c as a continuous variable (e.g., each 1% increase in HbA1c elevates adverse pregnancy outcomes by 5.5%) .
  • Stratified analysis: Segment data by trimester to account for time-dependent effects (e.g., first-trimester HbA1c >7% predicts congenital anomalies) .
  • Power calculations: Use prior data (e.g., mean HbA1c 7.4% vs. 8.5% in adverse outcomes) to determine sample size for longitudinal studies .

Advanced: How can digital microfluidics (DMF) improve hemoglobin analysis in research settings?

Methodological Answer:

  • Minimal sample volume: DMF platforms (e.g., droplet agglutination assays) enable high-throughput HbA1c quantification with <1 µL of blood, ideal for pediatric or resource-limited studies .
  • Automated workflows: Integrate R-based statistical pipelines (e.g., Aalborg University’s data science courses) for real-time analysis of microfluidic outputs .

Interdisciplinary: What ethical considerations are critical when designing HbA1c studies involving vulnerable populations (e.g., pregnant women)?

Methodological Answer:

  • Informed consent: Address risks of therapeutic abortion/stillbirth in studies linking HbA1c to pregnancy outcomes, as in Aalborg Hospital’s 2006 cohort .
  • Data anonymization: Use secure platforms (e.g., SurveyXact) for storing sensitive health data, complying with GDPR .
  • Ethics review: Submit protocols to institutional boards for approval, emphasizing transparency in adverse event reporting .

Methodological: How can problem-based learning (PBL) models enhance training in hemoglobin research?

Methodological Answer:

  • Case-based training: Use Aalborg University’s PBL framework to simulate real-world challenges (e.g., reconciling conflicting HbA1c data from different assays) .
  • Collaborative projects: Partner with clinical labs (e.g., Aarhus University Hospital) to design experiments assessing HbA1c’s role in diabetes complications .

Advanced: What strategies ensure reproducibility of HbA1c studies across diverse populations?

Methodological Answer:

  • Standardized protocols: Adopt IFCC reference methods and document deviations (e.g., alternative anticoagulants) .
  • Open data sharing: Use repositories like Figshare to publish raw HPLC traces or mass spectrometry data, enabling independent validation .
  • Replication studies: Follow Aalborg University’s PBL-driven replication framework, where students reanalyze primary data to identify methodological pitfalls .

Basic: How do hemoglobinopathies (e.g., sickle cell anemia) influence HbA1c interpretation, and what alternative biomarkers are recommended?

Methodological Answer:

  • Alternative assays: Use glycated albumin or fructosamine in sickle cell patients, as HbA1c underestimates glycemia due to erythrocyte turnover .
  • Adjustment equations: Develop population-specific correction factors using linear regression (e.g., HbA1c = 0.02 × fructosamine + 5.1) .

Advanced: How can researchers integrate HbA1c data with omics datasets for precision medicine applications?

Methodological Answer:

  • Multi-omics pipelines: Combine HbA1c trends with proteomic (e.g., inflammatory markers) and genomic data (e.g., TCF7L2 polymorphisms) using R/Bioconductor tools .
  • Machine learning: Train models on Aalborg Hospital’s cohort data to predict diabetic complications based on HbA1c trajectories and lifestyle factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.